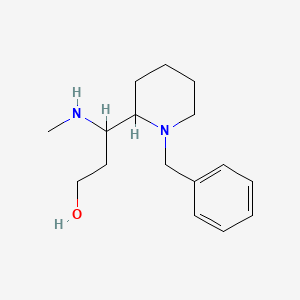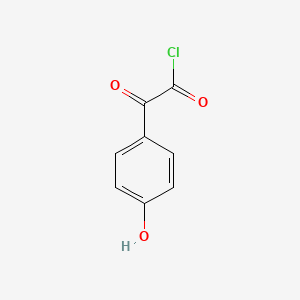![molecular formula C10H18N2O B13959253 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959253.png)
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Aminomethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable spirocyclic precursor with aminomethylating agents under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Analyse Chemischer Reaktionen
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in neurotransmitter regulation and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone can be compared with other spirocyclic compounds, such as:
2,6-diazaspiro[3.4]octan-7-one: This compound shares a similar spirocyclic core but differs in functional groups, leading to different chemical and biological properties.
2,5-dioxaspiro[3.4]octan-6-ylmethanamine: Another related compound with distinct reactivity and applications.
The uniqueness of 1-(2-(Aminomethyl)-6-azaspiro[3
Eigenschaften
Molekularformel |
C10H18N2O |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-[2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl]ethanone |
InChI |
InChI=1S/C10H18N2O/c1-8(13)12-3-2-10(7-12)4-9(5-10)6-11/h9H,2-7,11H2,1H3 |
InChI-Schlüssel |
CBHSNTLNFPUCHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2(C1)CC(C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene](/img/structure/B13959179.png)


![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)

![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)







